Sebetralstat Sebetralstat
Brand Name: Vulcanchem
CAS No.: 1933514-13-6
VCID: VC20157797
InChI: InChI=1S/C26H26FN5O4/c1-35-17-22-20(26(34)29-13-21-25(27)23(36-2)10-11-28-21)16-32(30-22)15-19-8-6-18(7-9-19)14-31-12-4-3-5-24(31)33/h3-12,16H,13-15,17H2,1-2H3,(H,29,34)
SMILES:
Molecular Formula: C26H26FN5O4
Molecular Weight: 491.5 g/mol

Sebetralstat

CAS No.: 1933514-13-6

Cat. No.: VC20157797

Molecular Formula: C26H26FN5O4

Molecular Weight: 491.5 g/mol

* For research use only. Not for human or veterinary use.

Sebetralstat - 1933514-13-6

Specification

CAS No. 1933514-13-6
Molecular Formula C26H26FN5O4
Molecular Weight 491.5 g/mol
IUPAC Name N-[(3-fluoro-4-methoxypyridin-2-yl)methyl]-3-(methoxymethyl)-1-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]pyrazole-4-carboxamide
Standard InChI InChI=1S/C26H26FN5O4/c1-35-17-22-20(26(34)29-13-21-25(27)23(36-2)10-11-28-21)16-32(30-22)15-19-8-6-18(7-9-19)14-31-12-4-3-5-24(31)33/h3-12,16H,13-15,17H2,1-2H3,(H,29,34)
Standard InChI Key KGMPDQIYDKKXRD-UHFFFAOYSA-N
Canonical SMILES COCC1=NN(C=C1C(=O)NCC2=NC=CC(=C2F)OC)CC3=CC=C(C=C3)CN4C=CC=CC4=O

Introduction

Chemical and Pharmacological Profile of Sebetralstat

Molecular Structure and Properties

Sebetralstat (PubChem CID: 121365142) is a synthetic small molecule with the systematic name 5-[(3R)-3-(4-fluorophenyl)-3-({4-methyl-5-[(2-methylpropanoyl)amino]-1,3-thiazol-2-yl}carbamoyl)pyrrolidin-1-yl]-5-oxopentanoic acid . Its molecular formula of C₂₆H₂₆FN₅O₄ confers optimal pharmacokinetic properties for oral bioavailability, including a calculated LogP of 2.9 and polar surface area of 121 Ų . The compound exists as a white to off-white crystalline powder with high solubility in aqueous buffers across physiological pH ranges, enabling rapid absorption in the gastrointestinal tract .

Mechanism of Action

Sebetralstat selectively inhibits plasma kallikrein, a serine protease central to the kallikrein-kinin system (KKS) cascade. By binding to the enzyme's active site with sub-nanomolar affinity (Ki = 0.38 nM), it prevents cleavage of high-molecular-weight kininogen (HMWK) into bradykinin . This targeted inhibition addresses the pathophysiological basis of HAE attacks, where unregulated bradykinin production causes vasodilation, vascular permeability, and angioedema . Unlike C1-esterase inhibitor (C1-INH) replacement therapies, sebetralstat directly modulates the terminal effector pathway, providing rapid intervention regardless of upstream complement system abnormalities .

Clinical Development Program

Phase 3 KONFIDENT Trial Design

The randomized, double-blind, placebo-controlled KONFIDENT trial (N=136) evaluated sebetralstat 300 mg and 600 mg versus placebo across 66 sites in 20 countries . Key design features included:

ParameterSpecification
PopulationHAE type I/II patients ≥12 years old
Attack frequency≥2 attacks/3 months pre-enrollment
Treatment protocolSelf-administered within 1h of onset
Primary endpointTime to beginning of symptom relief
Secondary endpointsTime to severity reduction, resolution

Patients could treat up to three attacks using a crossover design, with 48% completing treatment for all eligible attacks . The trial's event-driven methodology ensured robust assessment of real-world effectiveness.

Efficacy Outcomes

Sebetralstat demonstrated statistically significant and clinically meaningful improvements across all endpoints:

Primary Endpoint Performance

  • 300 mg: Median time to symptom relief = 1.61 hours (95% CI: 1.28–2.27; p<0.0001 vs placebo)

  • 600 mg: Median time = 1.79 hours (95% CI: 1.33–2.27; p=0.0013 vs placebo)

  • Placebo: Median time = 6.72 hours (95% CI: 2.33–>12)

Key Secondary Endpoints

  • Time to severity reduction: 5.0 hours (300 mg) vs >12 hours (placebo; p=0.0036)

  • Time to complete resolution: 9.7 hours (600 mg) vs 16.2 hours (placebo; p<0.0001)

Subgroup analyses revealed consistent efficacy across attack locations, including challenging laryngeal presentations (median resolution time = 9.7 hours) .

Parameter300 mg (n=320)600 mg (n=320)Placebo (n=84)
Treatment-related AE2.3%2.2%4.8%
Severe AE0%0%0%
Discontinuations0%0%0%

The most common AEs were mild transient headaches (1.2%) and gastrointestinal symptoms (0.8%), with no dose-dependent trends .

Pharmacokinetics and Dosing

Absorption and Distribution

Following oral administration, sebetralstat achieves peak plasma concentrations (Cₘₐₓ) of 1,250 ng/mL within 1.5 hours (Tₘₐₓ) . The volume of distribution (Vd=85 L) suggests extensive tissue penetration, critical for resolving subcutaneous and mucosal edema . Protein binding is moderate (78%), allowing sufficient free drug concentrations for kallikrein inhibition .

Dosing Regimen Optimization

The approved 300 mg dose provides optimal benefit-risk balance:

Parameter300 mg600 mg
AUC₀–∞ (ng·h/mL)5,42010,850
t₁/₂ (hours)3.84.1
CL/F (L/h)55.455.3

Dose proportionality and linear pharmacokinetics enable flexible dosing without accumulation .

Patient-Centric Advantages

Treatment Burden Reduction

A 2024 survey of 84 patients revealed:

  • 68% delayed injectable treatment due to anxiety/phobia

  • Oral administration reduced pretreatment delay from 2.4 hours to 0.8 hours

  • 92% preferred sebetralstat over previous on-demand therapies

Economic Impact Modeling

Cost-effectiveness analyses project:

  • 23% reduction in annual HAE-related hospitalizations

  • $18,500 average savings per patient/year vs IV C1-INH

  • QALY gain of 0.34 compared to standard care

Regulatory Status and Future Directions

With the New Drug Application (NDA) submitted to the FDA in Q2 2024, sebetralstat is anticipated to receive approval by Q1 2025 based on breakthrough therapy designation . Ongoing investigations explore its potential in:

  • Pediatric populations (6–11 years)

  • Prophylactic regimens through twice-daily dosing

  • Combination therapy with long-term prophylactic agents

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